molecular formula C11H7N3O2S B1298987 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 69625-13-4

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B1298987
CAS No.: 69625-13-4
M. Wt: 245.26 g/mol
InChI Key: URTLLRGORUKPOJ-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile is a useful research compound. Its molecular formula is C11H7N3O2S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Applications

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile, a compound with potential applications in various fields of scientific research, has not been directly mentioned in the available literature. However, related compounds have shown significant biological activities and applications in medicinal chemistry, which can provide insights into its potential uses.

Biological Activity and Therapeutic Potential

Compounds with similar structures, such as nitazoxanide and nitisinone, have been extensively studied for their biological activities. Nitazoxanide exhibits a broad spectrum of antimicrobial activities, including antiprotozoal, anthelmintic, and antiviral effects against a range of bacteria, parasites, and viruses. Its mechanism of action is thought to involve interference with the pyruvate-ferredoxin oxidoreductase enzyme, crucial in anaerobic energy metabolism. This suggests that related nitrothiazole compounds may also have potential applications in treating infectious diseases (Bharti et al., 2021).

Synthetic Chemistry and Material Science Applications

Photosensitive protecting groups, including nitrophenyl derivatives, have been utilized in synthetic chemistry due to their potential in developing novel synthetic pathways. These groups enable the temporary protection of functional groups, which can be removed upon light exposure, showcasing the utility of nitrophenyl compounds in facilitating complex synthetic transformations (Amit et al., 1974).

Environmental and Analytical Chemistry

Nitrated phenols, similar in structure to the compound , are of environmental significance due to their formation through atmospheric processes and their potential as environmental pollutants. Studies on nitrophenols have highlighted their sources, formation mechanisms, and analytical detection methods, underscoring the importance of understanding such compounds' environmental fate and behavior (Harrison et al., 2005).

Biochemical Analysis

Biochemical Properties

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it reactive in biochemical environments . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as NADH-oxidase, which plays a role in cellular redox balance . Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their function and downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . In terms of cellular metabolism, this compound can affect the production of reactive oxygen species (ROS), thereby influencing oxidative stress levels within cells . These effects can lead to alterations in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in downstream signaling events and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and modulating immune responses . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a role in its cellular uptake and efflux . Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c12-6-5-11-13-10(7-17-11)8-1-3-9(4-2-8)14(15)16/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTLLRGORUKPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352005
Record name 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69625-13-4
Record name 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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